
CVFm (Cobra Venom Factor)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobra Venom Factor (CVF) is a non-toxic complement activating reagent . It is a protein component of cobra venom that facilitates the entry of venom toxins into the bloodstream by inducing complement activation . CVF is a structural and functional analog of complement component C3 .
Synthesis Analysis
CVF is synthesized as single-chain prepro-proteins . The recombinant expression of pro-CVF has been reported in two insect cell expression systems: baculovirus-infected Sf9 Spodoptera frugiperda cells and stably transfected S2 Drosophila melanogaster cells . In both expression systems, pro-CVF is synthesized initially as a single-chain pro-CVF molecule that is subsequently proteolytically processed into a two-chain form of pro-CVF that structurally resembles C3 .
Molecular Structure Analysis
CVF is a three-chain protein that structurally resembles the C3b degradation product C3c . The C3-like form of pro-CVF can be further proteolytically processed into another two-chain form of pro-CVF that structurally resembles C3b .
Chemical Reactions Analysis
CVF functionally resembles C3b, the activated form of C3 . Like C3b, CVF binds factor B, which is subsequently cleaved by factor D to form the bimolecular complex CVF,Bb . CVF,Bb is a C3/C5 convertase that cleaves both complement components C3 and C5 .
Physical And Chemical Properties Analysis
CVF is a non-toxic complement activating reagent . It is stored at -70°C or below to minimize freeze/thaw cycles . Its concentration is 1.0-1.2 mg/mL .
Applications De Recherche Scientifique
Complement Activation and Medical Applications
- CVF, a non-toxic complement-activating glycoprotein in cobra venom, is a functional analog of mammalian complement component C3b. Its carbohydrate structure, consisting of N-linked oligosaccharides with terminal alpha1-3-linked galactosyl residues, has potential for several medical applications, including targeted cell killing and complement depletion. The detailed structural analysis of CVF's oligosaccharides highlights its unique carbohydrate structural features (Gowda et al., 2001).
Structure and Function
- CVF's structure and function, along with its interaction with the complement system, have been thoroughly reviewed. Its structural and functional homology to complement component C3, and its use in experimental tools for decomplementing laboratory animals, provide insights into host defense, immune response, and disease pathogenesis. Recent progress in developing human C3 derivatives with CVF's complement-depleting function ("humanized CVF") for therapeutic complement depletion has been noted (Vogel & Fritzinger, 2010).
Humanized CVF and Therapeutics
- CVF has been used to create "humanized CVF" proteins, hybrids of CVF and human C3, for targeted complement activation and depletion. These have shown promise in pre-clinical models of human diseases, representing a new approach for pharmacological intervention in diseases where complement activation is a part of the pathogenesis (Vogel & Fritzinger, 2007).
Cardiovascular Applications
- A study showed that mice treated with recombinant humanized CVF were protected from myocardial ischemia-reperfusion injuries, demonstrating potential for novel anti-complement therapies in clinical use (Gorsuch et al., 2009).
Recombinant Expression and Complement Depletion
- Research on the recombinant expression of pro-CVF has produced active forms of pro-CVF, crucial for future research in complement depletion and for generating human C3 derivatives with CVF-like functions for therapeutic purposes (Kock et al., 2004).
Glycoprotein Structures and Medical Potential
- Detailed structural analysis of CVF's oligosaccharides revealed its potential for medical applications like targeted cell killing and complement depletion, based on its unique carbohydrate structural features (Gowda et al., 2001).
Crystallographic Analysis for Clinical Application
- Structural studies and crystallographic analysis of CVF provide insights into its potential for clinical application in depleting complement in diseases where complement activation is involved in pathogenesis (Sharma et al., 2001).
Immunoconjugates for Targeted Therapy
- CVF has been explored for cancer therapy by conjugating it to antibodies against tumor cell surface-specific antigens, retaining significant CVF activity and antigen-binding capacity, thus representing a novel approach in targeted therapy (Fu & Gowda, 2001).
CVF in Hybrid Proteins
- Hybrid proteins of CVF and human C3, replacing portions of C3 sequence with CVF, showed stable convertase formation and complement depletion in human serum, indicating the potential of these hybrids as tools for therapeutic complement depletion (Fritzinger et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The ability to produce active forms of pro-CVF recombinantly ensures the continued availability of an important research reagent for complement depletion . This is particularly important as the Indian cobra, the source for natural CVF, is on the list of endangered species . Recombinant pro-CVF could also be invaluable for studies to delineate the structure and function relationship of CVF and its differences from C3 . It could also be used to generate human C3 derivatives with CVF-like function for therapeutic complement depletion .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of CVFm can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-protected amino acids (Lys, Asp, Glu, Pro, Ser, Thr, Val, Ala, Gly, Arg, His, Tyr, Leu, Ile, Phe, Trp, Met, Cys)", "HOBt", "DIC", "DMF", "DCM", "TFA", "DIEA", "AcOH", "TIS", "DMSO", "EDC", "HCl", "NaOH", "H2O" ], "Reaction": [ "Swelling of Fmoc-Lys(Boc)-Wang resin in DCM", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using DIC/HOBt in DMF", "Cleavage of peptide from resin using TFA/DIEA/H2O/TIS", "Purification of crude peptide using HPLC", "Oxidation of Met residues using performic acid", "Reduction of disulfide bonds using DTT", "Dialysis of peptide in water", "Lyophilization of purified peptide" ] } | |
Numéro CAS |
308067-24-5 |
Nom du produit |
CVFm (Cobra Venom Factor) |
Formule moléculaire |
Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits |
Poids moléculaire |
~ 150 kDa |
Apparence |
Lyophilized |
Pureté |
≥ 95% (HPLC) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



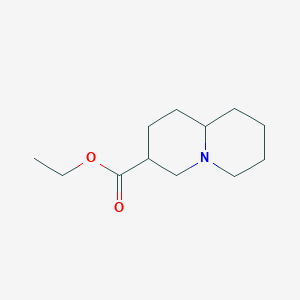
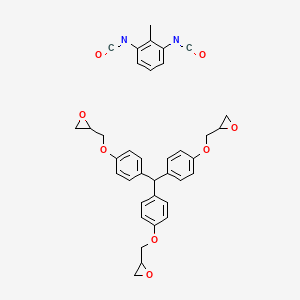
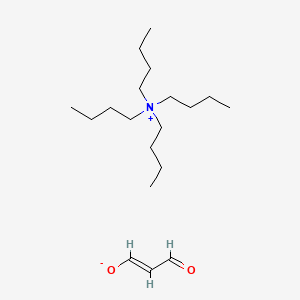
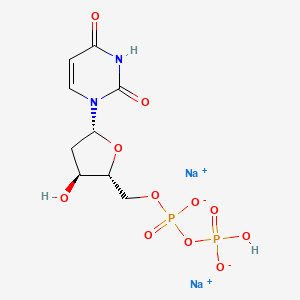
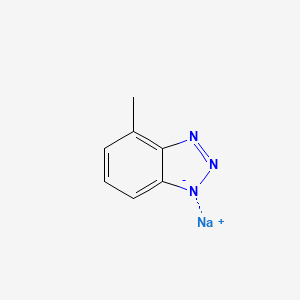
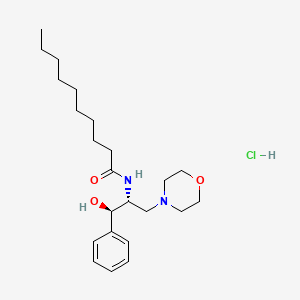
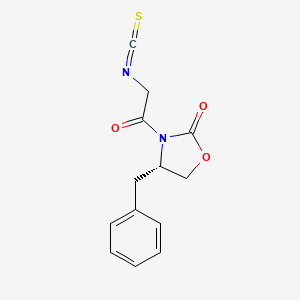
![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)